molecular formula C22H13ClFNO3 B11273802 4-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

4-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B11273802
M. Wt: 393.8 g/mol
InChI Key: IRCPWPQUVOSKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide: , also known by its chemical formula C₁₃H₉ClFNO , is a synthetic compound with intriguing properties. It belongs to the class of benzamides and contains a chromenone ring system. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves a condensation reaction between 2-fluorobenzoyl chloride and 2,4-difluoroaniline. The reaction proceeds as follows:

2-fluorobenzoyl chloride+2,4-difluoroaniline4-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide\text{2-fluorobenzoyl chloride} + \text{2,4-difluoroaniline} \rightarrow \text{this compound} 2-fluorobenzoyl chloride+2,4-difluoroaniline→this compound

Reaction Conditions:: The reaction typically occurs in an organic solvent, such as CH₂Cl₂, at room temperature. Crystals of the compound can be obtained from the solvent.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions.

    Substitution: It can participate in substitution reactions.

    Reduction: Reduction reactions are also possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO₄ or PCC.

    Substitution: Alkylating agents (e.g., alkyl halides).

    Reduction: Reducing agents like LiAlH₄ or NaBH₄.

Major Products:: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activities.

    Medicine: Studied for its pharmacological properties.

    Industry: May serve as a precursor in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs of this compound, we can compare it to related benzamides or chromenone derivatives. Further research is needed to highlight its uniqueness.

Properties

Molecular Formula

C22H13ClFNO3

Molecular Weight

393.8 g/mol

IUPAC Name

4-chloro-N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzamide

InChI

InChI=1S/C22H13ClFNO3/c23-14-7-5-13(6-8-14)22(27)25-15-9-10-20-17(11-15)19(26)12-21(28-20)16-3-1-2-4-18(16)24/h1-12H,(H,25,27)

InChI Key

IRCPWPQUVOSKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.